Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
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Overview
Description
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a brominated acylating agent, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as TBHP (tert-Butyl hydroperoxide) to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoimidazo[1,2-a]pyrazine derivative, while oxidation can produce an imidazo[1,2-a]pyrazine oxide.
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Biology: It is employed in the design and synthesis of chemical probes for studying biological pathways and mechanisms.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein and interfering with its function. The presence of the bromine atom and carboxylate group can enhance its binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-bromoimidazo[1,2-a]pyridine: Lacks the carboxylate group, making it less versatile for certain reactions.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrazine core.
Uniqueness
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is unique due to the combination of the bromine atom and the methyl carboxylate group, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of complex molecules with potential biological activities.
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-6(9)2-11-7(12)3-10-5/h2-4H,1H3 |
InChI Key |
VBKADPMMRZGONK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2C=N1)Br |
Origin of Product |
United States |
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